molecular formula C13H17N3O B2990290 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile CAS No. 1482954-39-1

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile

Cat. No. B2990290
M. Wt: 231.299
InChI Key: QRKXCEMPQDWXOT-UHFFFAOYSA-N
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Description

The compound “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.299. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile”, involves intra- and intermolecular reactions . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile” includes a piperidine ring, a pyridine ring, and a nitrile group. The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

Research on pyridine derivatives such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has revealed novel synthesis protocols and structural analyses through X-ray diffraction methods. These studies provide insight into the structural differences and supramolecular structures of these compounds, offering a foundation for further exploration in various applications, including the study of intermolecular interactions in solutions and the solvent effects on absorption spectra Marina Tranfić et al., 2011.

Antimicrobial Activity

The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against aerobic and anaerobic bacteria have demonstrated the potential of pyridine derivatives in developing new antibacterial agents. Minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, highlighting the therapeutic potential of these compounds A. Bogdanowicz et al., 2013.

Corrosion Inhibition

Studies on the corrosion inhibition effect of pyridine derivatives on mild steel in acidic environments have shown promising results. These compounds act as mixed-type inhibitors, suggesting their application in protecting metal surfaces against corrosion, which is crucial for extending the lifespan of industrial materials K. R. Ansari et al., 2015.

Photomethoxylation Promotion

Research into the effects of additives on the photomethoxylation of methyl 2-pyridinecarboxylate has uncovered the acceleration of this process by 4-substituted pyridines. This study contributes to the understanding of photomethoxylation mechanisms, which could have implications in synthetic organic chemistry and material science A. Sugimori et al., 1983.

properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-7-3-2-4-12(16)10-17-13-8-11(9-14)5-6-15-13/h5-6,8,12H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKXCEMPQDWXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile

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